N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-10-7-11(2)9-14(8-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRXAXMNPVNODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours .
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Coupling with Benzamide: : The synthesized pyrimidine derivative is then coupled with 3,5-dimethylbenzamide using suitable coupling agents and catalysts. This step involves the formation of an amide bond between the pyrimidine ring and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered chemical properties.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functional groups.
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Substitution: : The compound can undergo substitution reactions where one or more substituents on the pyrimidine or benzamide ring are replaced with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions are conducted in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted pyrimidine or benzamide derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
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Medicine: : The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
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Industry: : In industrial applications, the compound is used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Target Compound vs. Urea Derivatives () :
- The target lacks the urea (-NHCONH-) linkage and trifluoromethyl groups seen in compounds, which are critical for solubility and binding affinity in urea-based inhibitors (e.g., kinase or protease targets).
- The dimethylpyrimidine and benzamide groups in the target may enhance aromatic stacking interactions compared to the cyclohexyl-urea scaffold.
- Target Compound vs. Peptidomimetics () :
- compounds feature complex stereochemistry and peptidomimetic backbones, which are absent in the target. Such structures are typical in protease inhibitors (e.g., HIV-1 protease).
- The target’s simpler pyrimidine-benzamide scaffold may offer synthetic accessibility but reduced conformational flexibility for target engagement.
Physicochemical and Pharmacological Implications
- Solubility : The trifluoromethyl groups in compounds likely improve lipophilicity and membrane permeability compared to the target’s methyl-dominated structure.
- Bioactivity: While compounds are designed for high stereochemical specificity (e.g., antiviral activity), the target’s dimethylamino group could modulate basicity and electrostatic interactions with acidic residues in enzymes.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 288.32 g/mol
- CAS Number : 1448122-17-5
The compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the aromatic benzamide moiety allows for π-π stacking interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity and affect signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The proposed mechanism involves the inhibition of bacterial enzyme systems critical for growth and replication.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Studies have shown that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival.
Case Study: In Vitro Anticancer Activity
A study assessed the effects of this compound on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results demonstrated dose-dependent cytotoxicity:
| Cell Line | IC (µM) | Effect on Normal Cells (MRC-5) |
|---|---|---|
| A549 | 6.75 ± 0.19 | Moderate Cytotoxicity |
| HCC827 | 5.13 ± 0.97 | Low Cytotoxicity |
| NCI-H358 | 4.01 ± 0.95 | Moderate Cytotoxicity |
These findings indicate that while the compound is effective against tumor cells, it exhibits relatively low toxicity towards normal cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines) are synthesized using Appel salt under optimized conditions (base: triethylamine, temperature: 0–25°C, reaction time: 2–4 hours) . For the target compound, a stepwise approach could include:
- Step 1 : Formation of the pyrimidine core via cyclization of β-diketones with amidines.
- Step 2 : Functionalization at the 5-position using dimethylamine under controlled pH (7–9) to avoid over-alkylation.
- Step 3 : Coupling with 3,5-dimethylbenzamide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
- Key Parameters : Monitor reaction progress via TLC or LC-MS; optimize solvent polarity (e.g., DMF or THF) to enhance yield.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to assign methyl groups (δ 2.1–2.5 ppm for dimethylamino and aromatic methyl substituents) and pyrimidine/benzamide protons. DEPT-135 and HSQC experiments resolve overlapping signals in crowded regions.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H] ~ 356.2 g/mol).
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water. Refinement using SHELXL (as per SHELX protocols) resolves disorder in methyl groups .
Q. How can researchers determine the solubility and stability of this compound in biological assay buffers?
- Methodological Answer :
- Solubility Screening : Use a tiered approach:
- Phase 1 : Test in DMSO (stock solution) and dilute into PBS, DMEM, or HEPES (final DMSO ≤ 1%).
- Phase 2 : Quantify solubility via nephelometry or UV-Vis spectroscopy (λ ~ 260–280 nm for pyrimidine absorption).
- Stability Assays : Incubate at 37°C in assay buffers for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of dimethylamino or benzamide groups).
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT/B3LYP/6-31G*) by comparing calculated vs. observed -NMR shifts. Adjust solvent parameters (PCM model) to account for DMSO or CDCl effects.
- Step 2 : If discrepancies persist (e.g., aromatic proton shifts), consider dynamic effects like tautomerism or conformational flexibility. Variable-temperature NMR (VT-NMR) can identify slow-exchange processes.
- Step 3 : Cross-validate with X-ray data to confirm ground-state geometry .
Q. How do structural modifications (e.g., substituent position on the pyrimidine ring) influence biological activity or binding affinity?
- Methodological Answer :
- SAR Workflow :
Synthesize analogs with variations at the 2-(dimethylamino) or 4,6-dimethyl positions.
Test in vitro activity (e.g., enzyme inhibition or receptor binding assays).
Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions.
- Case Study : Analogous pyrimidine derivatives (e.g., 4,6-dichloro-2-methylpyrimidine) show that electron-withdrawing groups at the 4-position enhance electrophilicity, impacting reactivity in biological systems .
Q. What experimental approaches can elucidate degradation pathways under oxidative or hydrolytic conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Oxidative Stress : Expose to HO (3% w/v) or AIBN (radical initiator) at 40°C. Monitor via LC-MS for N-oxide formation or ring-opening products.
- Hydrolysis : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. Likely pathways include cleavage of the benzamide bond or dimethylamino dealkylation.
- Isolation of Degradants : Use preparative HPLC to isolate major degradants, followed by structural elucidation via HR-MS/MS and 2D-NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
